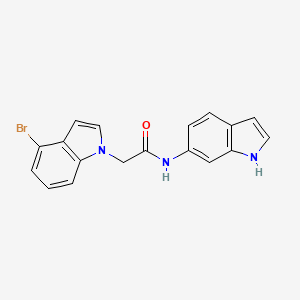![molecular formula C19H18N2O5 B12180521 Methyl {[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate](/img/structure/B12180521.png)
Methyl {[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate is a complex organic compound belonging to the quinazolinone family. Quinazolinones are fused heterocyclic compounds known for their diverse biological activities, including antibacterial, antiviral, anticancer, and enzyme inhibitory properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of methyl {[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate involves a two-step process starting from anthranilic acid. The first step includes the synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one using choline chloride:urea deep eutectic solvent (DES). This is followed by S-alkylation of the intermediate in a microwave-induced reaction . This green synthetic procedure is efficient and environmentally friendly, yielding the desired compound with a 59% success rate .
Chemical Reactions Analysis
Methyl {[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to different derivatives.
Substitution: The methoxy and acetate groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl {[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing various quinazolinone derivatives with potential biological activities.
Biology: The compound is studied for its enzyme inhibitory properties, making it a candidate for developing new drugs.
Medicine: Due to its antibacterial, antiviral, and anticancer properties, it is explored for therapeutic applications.
Industry: The compound’s unique structure makes it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl {[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate involves its interaction with specific molecular targets. The compound’s quinazolinone core can inhibit various enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to antibacterial, antiviral, and anticancer effects . The exact molecular pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Methyl {[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate can be compared with other quinazolinone derivatives such as:
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: Similar in structure but with a thio group instead of an oxy group.
3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-2H-chromen-7-yl acetate: A chromen derivative with similar biological activities.
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties, this compound shares some structural similarities.
Properties
Molecular Formula |
C19H18N2O5 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
methyl 2-[3-(3-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]oxyacetate |
InChI |
InChI=1S/C19H18N2O5/c1-12-20-17-8-7-15(26-11-18(22)25-3)10-16(17)19(23)21(12)13-5-4-6-14(9-13)24-2/h4-10H,11H2,1-3H3 |
InChI Key |
SXFSBQQHNHMCCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OCC(=O)OC)C(=O)N1C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-isobutyl-1H-1,2,4-triazol-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B12180444.png)

![N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide](/img/structure/B12180451.png)

![3-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B12180460.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B12180463.png)
![2-hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12180466.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12180470.png)


![N-(3-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12180492.png)
![Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate](/img/structure/B12180499.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B12180507.png)
